2-Cyano-3-(thiophen-3-yl)propanamide

CAS No.: 1443981-01-8

Cat. No.: VC2578244

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443981-01-8 |

|---|---|

| Molecular Formula | C8H8N2OS |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | 2-cyano-3-thiophen-3-ylpropanamide |

| Standard InChI | InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) |

| Standard InChI Key | AUXFEVIXSAHYSH-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1CC(C#N)C(=O)N |

| Canonical SMILES | C1=CSC=C1CC(C#N)C(=O)N |

Introduction

Basic Information and Identification

2-Cyano-3-(thiophen-3-yl)propanamide is a cyano-substituted propanamide derivative containing a thiophen-3-yl group. This compound can be uniquely identified through several standard chemical identifiers as shown in Table 1.

Table 1: Identification Parameters of 2-Cyano-3-(thiophen-3-yl)propanamide

| Parameter | Value |

|---|---|

| CAS Number | 1443981-01-8 |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | 2-cyano-3-thiophen-3-ylpropanamide |

| Standard InChI | InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) |

| Standard InChI Key | AUXFEVIXSAHYSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1CC(C#N)C(=O)N |

The compound represents an interesting class of molecules containing both a nitrile (cyano) group and an amide functionality connected to a thiophene heterocycle, which gives it distinctive chemical properties and reactivity patterns.

Structural Characteristics

Molecular Structure

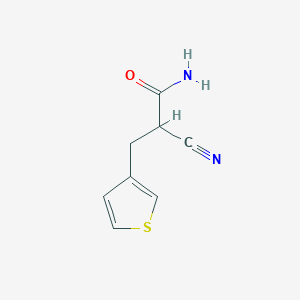

2-Cyano-3-(thiophen-3-yl)propanamide features several key structural elements that define its chemical behavior:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

A cyano group (-C≡N) at the α-position of the propanamide chain

-

A primary amide group (-CONH₂)

-

A saturated methylene (-CH₂-) bridge connecting the thiophene ring to the functionalized carbon chain

The compound differs structurally from its related analog 2-cyano-3-(thiophen-3-yl)prop-2-enamide (CAS: 160349-68-8), which contains an unsaturated double bond in the propanamide chain. This distinction is significant as it affects the compound's reactivity, conformation, and potential applications .

Structural Comparison

To better understand the unique features of 2-cyano-3-(thiophen-3-yl)propanamide, a comparison with related structural analogs provides valuable insights:

Table 2: Structural Comparison with Related Compounds

| Compound | CAS Number | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| 2-Cyano-3-(thiophen-3-yl)propanamide | 1443981-01-8 | Saturated bond between C-2 and C-3 | 180.23 g/mol |

| 2-Cyano-3-(thiophen-3-yl)prop-2-enamide | 160349-68-8 | Unsaturated (double) bond between C-2 and C-3 | 178.21 g/mol |

| 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | - | Contains carboxylic acid instead of amide group | 179.20 g/mol |

The saturated nature of the bond in 2-cyano-3-(thiophen-3-yl)propanamide gives it greater conformational flexibility compared to its unsaturated analog, potentially affecting its binding interactions in biological systems and its reactivity in chemical processes .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-cyano-3-(thiophen-3-yl)propanamide contribute significantly to its handling, storage, and applications in various research contexts:

Table 3: Physical Properties of 2-Cyano-3-(thiophen-3-yl)propanamide

| Property | Value/Description |

|---|---|

| Physical Appearance | Solid powder |

| Molecular Weight | 180.23 g/mol |

| Solubility | Limited data available; expected to have moderate solubility in organic solvents including DMSO, DMF, and alcohols |

| Storage Temperature | Room temperature recommended |

| Stability | Expected to be stable under standard laboratory conditions |

Chemical Properties

The compound's chemical behavior is largely determined by its functional groups:

-

Cyano Group Reactivity: The nitrile functionality can undergo various transformations including hydrolysis to carboxylic acid, reduction to primary amines, and participation in cycloaddition reactions.

-

Amide Chemistry: The primary amide group can be involved in dehydration reactions, hydrolysis to carboxylic acids, and various condensation reactions.

-

Thiophene Ring: The aromatic thiophene moiety can participate in electrophilic aromatic substitution reactions, though typically with different regioselectivity patterns compared to benzene derivatives.

-

Acidic α-Hydrogen: The hydrogen at the α-position to both the cyano and carbonyl groups is relatively acidic, enabling potential enolization and participation in condensation reactions.

Synthesis Methods

The synthesis of 2-cyano-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. Based on comparable compounds, potential synthetic routes may include:

Michael Addition Pathway

A common approach would be the Michael addition of cyanoacetamide to a thiophene derivative with an appropriate leaving group, followed by reduction of any resulting double bond:

-

Michael addition of cyanoacetamide to 3-vinylthiophene

-

Selective reduction of the resulting double bond to yield the final product

Carbonylation Approach

Another potential route involves:

-

Formation of a 3-(thiophen-3-yl)acetonitrile intermediate

-

Carbonylation with appropriate reagents to introduce the amide functionality

Amidation Route

Starting from 2-cyano-3-(thiophen-3-yl)propanoic acid:

-

Activation of the carboxylic acid using coupling reagents

-

Reaction with ammonia or ammonium salts to form the primary amide

Purification is typically achieved through recrystallization or column chromatography to isolate the compound in high purity, which is crucial for research applications requiring analytical-grade materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume